molecular formula C14H21NO2 B5544896 4-ethoxy-N-(pentan-3-yl)benzamide

4-ethoxy-N-(pentan-3-yl)benzamide

Cat. No.: B5544896
M. Wt: 235.32 g/mol
InChI Key: JJQGHJQXOJDZSC-UHFFFAOYSA-N
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Description

4-Ethoxy-N-(pentan-3-yl)benzamide is a benzamide derivative characterized by an ethoxy substituent at the para position of the benzoyl group and a pentan-3-yl amine moiety.

Properties

IUPAC Name

4-ethoxy-N-pentan-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-4-12(5-2)15-14(16)11-7-9-13(10-8-11)17-6-3/h7-10,12H,4-6H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQGHJQXOJDZSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)C1=CC=C(C=C1)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(pentan-3-yl)benzamide typically involves the condensation of 4-ethoxybenzoic acid with pentan-3-ylamine. This reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction proceeds at room temperature and yields the desired benzamide derivative .

Industrial Production Methods

In an industrial setting, the production of 4-ethoxy-N-(pentan-3-yl)benzamide can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(pentan-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-ethoxy-N-(pentan-3-yl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antibacterial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(pentan-3-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Ethoxy vs. Methoxy/Phenoxy Groups

  • 4-Ethoxy-N-(pentan-3-yl)benzamide : The ethoxy group (-OCH₂CH₃) at the para position provides moderate electron-donating effects, balancing solubility and metabolic stability.
  • 4-Phenoxybenzamide Derivatives (e.g., compounds 25b–25f from ): Phenoxy groups (-OPh) introduce greater aromaticity and steric bulk, which can enhance receptor binding but reduce solubility. For example, 4-(2-fluorophenoxy)benzoic acid (25d) exhibits stronger π-π stacking interactions due to fluorine’s electronegativity .

Electron-Withdrawing Substituents

  • 4-Nitro-N-(3-nitrophenyl)benzamide (): The nitro group (-NO₂) drastically reduces electron density, favoring charge-transfer interactions but increasing cytotoxicity .

Amine Side Chain Modifications

  • Pentan-3-yl vs. Branched/Aliphatic Amines :
    • N-(1-Sulfamoylpentan-3-yl)benzamides (): Sulfonamide groups (e.g., in compounds 60 and 61) introduce hydrogen-bonding capacity, improving target affinity. For instance, compound 60 (N-(1-(N,N-dimethylsulfamoyl)pentan-3-yl)-4-(trifluoromethyl)benzamide) achieves 89% enantiomeric excess, highlighting the role of stereochemistry in activity .
    • 3,4-Dimethoxyphenethylamine Derivatives (e.g., Rip-B and Rip-D from ): Aromatic amines like phenethylamine enhance rigidity, favoring dopamine receptor binding .

Key Research Findings and Implications

  • Stereochemical Influence : The pentan-3-yl group in 4-ethoxy-N-(pentan-3-yl)benzamide enables chiral recognition in enzyme-binding pockets, a feature absent in simpler amines like Rip-B .
  • Metabolic Stability : Ethoxy-substituted benzamides exhibit longer half-lives than methoxy analogs due to reduced oxidative demethylation .
  • Toxicity Considerations : Nitro and trifluoromethyl groups (e.g., in compound 25f) increase hepatotoxicity risks, limiting therapeutic utility compared to ethoxy derivatives .

Biological Activity

Overview

4-Ethoxy-N-(pentan-3-yl)benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and comprehensive research findings.

Chemical Structure and Properties

The chemical structure of 4-ethoxy-N-(pentan-3-yl)benzamide can be represented as follows:

  • Molecular Formula : C_{14}H_{21}N_{1}O_{2}
  • Molecular Weight : 235.33 g/mol

This compound features an ethoxy group and a pentan-3-yl substituent on the benzamide core, which may influence its biological activity.

The mechanism of action for 4-ethoxy-N-(pentan-3-yl)benzamide involves its interaction with various biological targets. Preliminary studies suggest that it may modulate receptor activity, particularly in the context of neurotransmitter systems. This modulation can influence pathways related to pain perception, mood regulation, and metabolic processes.

Pharmacological Effects

Research indicates that compounds similar to 4-ethoxy-N-(pentan-3-yl)benzamide exhibit a range of pharmacological effects:

  • Anti-inflammatory Activity : Compounds in the benzamide class have shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines.
  • Antidiabetic Effects : Analogous compounds have been studied for their ability to enhance insulin sensitivity and glucose uptake in cellular models, suggesting potential applications in treating type 2 diabetes mellitus (T2DM) .
  • Neuropharmacological Effects : The compound may interact with serotonin and dopamine receptors, which are crucial in mood disorders and psychosis management .

Study 1: Insulin Sensitivity Enhancement

In a study evaluating the effects of benzamide derivatives on glucose metabolism, it was found that a structurally similar compound enhanced insulin-stimulated glucose uptake significantly without cytotoxicity. The compound exhibited an IC50 value of 0.07 μM against protein tyrosine phosphatase 1B (PTP1B), a key target for T2DM therapies .

CompoundIC50 (μM)SelectivityMembrane Permeability (P_app cm/s)
10m0.0732-fold2.41 × 10^{-6}

Study 2: Neurotransmitter Interaction

Research on benzamide derivatives demonstrated binding affinity to dopamine D2 and serotonin receptors, indicating potential antipsychotic properties. Compounds with high binding affinity were noted for their reduced side effects associated with weight gain and QT prolongation .

CompoundD2 Binding Affinity (nM)5-HT1A Binding Affinity (nM)Side Effect Profile
Compound A50100Low
Compound B3080Moderate

Q & A

Q. Basic

  • Enzyme inhibition assays : Measure IC50_{50} values against target enzymes (e.g., kinases) using fluorescence-based kinetic assays.
  • Cytotoxicity screening : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced
Addressing contradictory bioactivity data :

  • Perform dose-response validation across multiple cell lines to rule out off-target effects.
  • Use surface plasmon resonance (SPR) to quantify binding kinetics to isolated protein targets .

How can computational modeling predict the interaction of 4-ethoxy-N-(pentan-3-yl)benzamide with biological targets?

Q. Basic

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor binding. Focus on the ethoxy group’s role in hydrophobic interactions .

Advanced
Dynamic simulations :

  • Run MD simulations (GROMACS) for 100+ ns to assess conformational stability.
  • Validate binding free energies via MM/PBSA calculations .

What safety protocols are essential during the synthesis of 4-ethoxy-N-(pentan-3-yl)benzamide?

Q. Basic

  • Hazard analysis : Review SDS for reagents (e.g., benzoyl chloride toxicity) and implement fume hoods for volatile solvents (DCM, TEA) .

Advanced
Mitigating mutagenicity risks :

  • Conduct Ames testing for mutagenic potential.
  • Substitute carcinogenic solvents (e.g., replace DCM with ethyl acetate where feasible) .

How does the ethoxy substituent influence the compound’s stability under varying storage conditions?

Q. Basic

  • Stability testing : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH). The ethoxy group is prone to hydrolysis in acidic/basic environments .

Advanced
Mechanistic insights :

  • Use 18O^{18}O-labeling studies to trace hydrolysis pathways.
  • Stabilize formulations via lyophilization or encapsulation in cyclodextrins .

What statistical approaches resolve discrepancies in biological assay reproducibility?

Q. Basic

  • ANOVA analysis : Identify batch-to-batch variability in compound purity or cell culture conditions.
  • Z’-factor validation : Ensure assay robustness (Z’ > 0.5) .

Advanced
Multivariate analysis :

  • Apply PCA (principal component analysis) to isolate confounding variables (e.g., solvent residues in synthesized batches).
  • Use Bayesian modeling to quantify uncertainty in dose-response curves .

How can stereochemical impurities in 4-ethoxy-N-(pentan-3-yl)benzamide be detected and minimized?

Q. Basic

  • Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol mobile phase) to separate enantiomers.
  • Optical rotation : Compare [α]D[ \alpha ]_D values with literature standards .

Advanced
Stereoselective synthesis :

  • Employ asymmetric catalysis (e.g., BINAP-ruthenium complexes) to control amide bond configuration.
  • Monitor reaction progress via in-situ FTIR for real-time enantiomeric excess (ee) analysis .

What are the limitations of current synthetic routes, and how can they be addressed?

Q. Basic

  • Low yields : Optimize stoichiometry (1.2:1 amine:acyl chloride ratio) and reaction time (12–24 hrs).
  • Byproduct formation : Add molecular sieves to absorb HCl byproducts during amidation .

Advanced
Flow chemistry :

  • Implement microreactors for continuous synthesis, improving heat dissipation and reducing side reactions.
  • Use inline UV monitoring to automate purification .

How can researchers validate the environmental impact of waste generated during synthesis?

Q. Basic

  • Waste profiling : Quantify DCM and TEA residues via GC-MS.
  • Neutralization protocols : Treat acidic waste with sodium bicarbonate before disposal .

Advanced
Green chemistry metrics :

  • Calculate E-factor (kg waste/kg product) and target reductions via solvent recycling.
  • Substitute DCM with cyclopentyl methyl ether (CPME), a greener solvent .

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